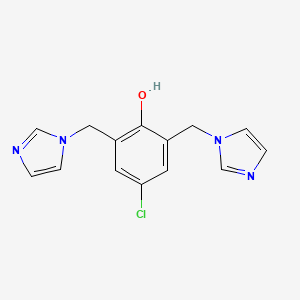![molecular formula C33H44O4 B14282965 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL CAS No. 158665-28-2](/img/structure/B14282965.png)
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is then subjected to various purification steps, including extraction with dichloromethane and drying with anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and aliphatic chain allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL is unique due to its specific structure, which includes a long aliphatic chain and multiple aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
158665-28-2 |
|---|---|
Molecular Formula |
C33H44O4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
12-[bis(4-methoxyphenyl)-phenylmethoxy]dodecan-1-ol |
InChI |
InChI=1S/C33H44O4/c1-35-31-22-18-29(19-23-31)33(28-16-12-11-13-17-28,30-20-24-32(36-2)25-21-30)37-27-15-10-8-6-4-3-5-7-9-14-26-34/h11-13,16-25,34H,3-10,14-15,26-27H2,1-2H3 |
InChI Key |
ACJUBFJWQJKHEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
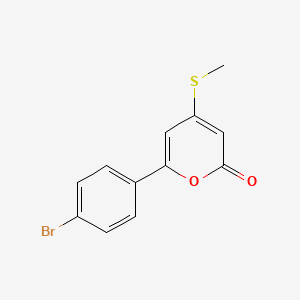
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
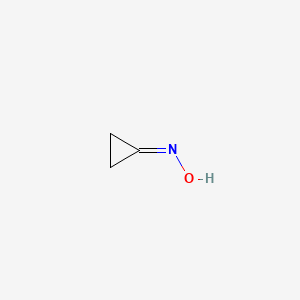
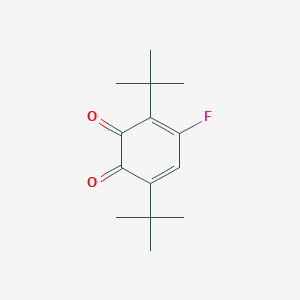
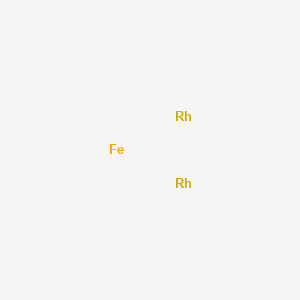
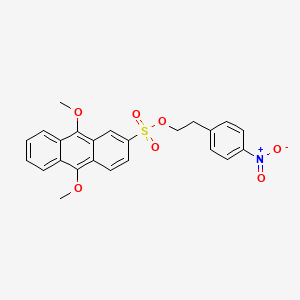
![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
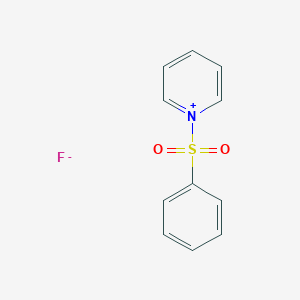
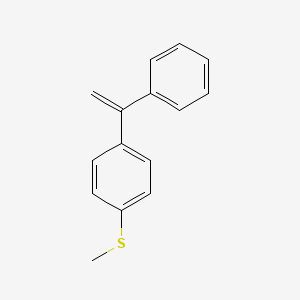
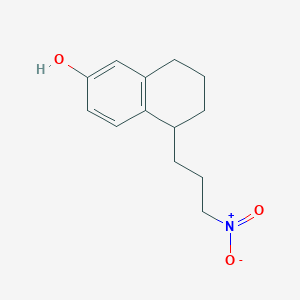
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
